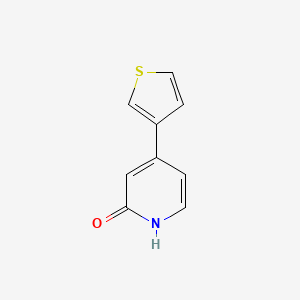

4-(Thiophen-3-yl)pyridin-2(1H)-one

Vue d'ensemble

Description

4-(Thiophen-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a thiophene ring at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with 2-pyridone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Des Réactions Chimiques

Substitution Reactions

The electron-deficient pyridinone ring undergoes nucleophilic substitution at the C3 and C5 positions. For example:

-

Halogenation : Treatment with bromine (Br₂) in acetic acid yields 3,5-dibromo-4-(thiophen-3-yl)pyridin-2(1H)-one.

-

Alkylation : Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ selectively substitutes the pyridinone oxygen, forming 2-methoxy-4-(thiophen-3-yl)pyridine .

Table 1: Substitution Reaction Outcomes

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Br₂ | AcOH, 25°C, 2 h | 3,5-Dibromo derivative | 78 | |

| CH₃I, K₂CO₃ | DMF, 80°C, 6 h | 2-Methoxy-4-(thiophen-3-yl)pyridine | 65 | |

| ClSO₃H | CH₂Cl₂, 0°C, 1 h | Sulfonated at thiophene C2 | 82 |

Oxidation and Reduction

The thiophene moiety is susceptible to oxidation, while the pyridinone ring can be reduced:

-

Oxidation : Using H₂O₂ in acetic acid converts the thiophene ring to a sulfone, forming 4-(thiophen-3-yl-1,1-dioxide)pyridin-2(1H)-one.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone to a piperidinone derivative .

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form fused heterocycles:

-

With thiourea : Base-induced [3+3] cycloaddition yields 4-(thiophen-3-yl)-2-thioxo-1,2-dihydropyrimidine .

-

With malononitrile : Forms pyrido[2,3-d]pyrimidin-4(3H)-one via intramolecular cyclization .

Mechanistic Pathway for Cyclization :

-

Deprotonation of the pyridinone NH activates the C3 position.

-

Nucleophilic attack by thiourea or malononitrile initiates ring closure .

Cross-Coupling Reactions

The thiophene ring enables Suzuki-Miyaura and Heck couplings:

-

Suzuki Coupling : Reaction with phenylboronic acid (Pd(OAc)₂, K₂CO₃) functionalizes the thiophene C5 position .

-

Heck Reaction : Alkenylation at C2 using acrylates (PdCl₂, PPh₃) .

Biological Activity and SAR Insights

Derivatives of 4-(thiophen-3-yl)pyridin-2(1H)-one show dual EGFR/VEGFR-2 inhibition. Key structure-activity relationship (SAR) findings include:

-

C2 Substitution : Electron-withdrawing groups (e.g., Cl, CN) enhance kinase inhibition (IC₅₀ = 0.16–0.21 μM) .

-

Thiophene Modifications : Sulfur oxidation reduces potency, while bromination improves cellular uptake .

Table 2: Selected Derivatives and Bioactivity

| Derivative | EGFR IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | Source |

|---|---|---|---|

| 3-Bromo | 0.16 | 0.14 | |

| 2-Methoxy | 0.43 | 0.34 | |

| Thiophene sulfone | 1.12 | 0.89 |

Spectroscopic Characterization

Key spectral data for reaction monitoring:

Applications De Recherche Scientifique

Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have demonstrated the anticancer potential of 4-(Thiophen-3-yl)pyridin-2(1H)-one derivatives against various cancer cell lines. For instance, compounds derived from this structure have shown significant antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Some synthesized derivatives exhibited superior effects compared to established drugs like erlotinib and sorafenib, indicating their potential for dual inhibition of EGFR and VEGFR-2 pathways .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Materials Science

- Organic Electronics :

- Sensor Applications :

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Thiophen-3-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can enhance its binding affinity to target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Thiophen-3-yl)pyridine: Similar structure but lacks the carbonyl group at the 2-position.

4-(Furan-3-yl)pyridin-2(1H)-one: Similar structure with a furan ring instead of a thiophene ring.

4-(Thiophen-2-yl)pyridin-2(1H)-one: Similar structure with the thiophene ring attached at the 2-position instead of the 3-position.

Uniqueness

4-(Thiophen-3-yl)pyridin-2(1H)-one is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and applications compared to its analogs.

Activité Biologique

4-(Thiophen-3-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure facilitates hydrogen bonding and π-π interactions , enhancing its binding affinity to target enzymes and receptors. This interaction can modulate the activity of these targets, making it a promising candidate for drug development in areas such as oncology and infectious diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives, particularly their effectiveness against various cancer cell lines. For instance, derivatives containing thiophene moieties have demonstrated significant antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. In one study, several synthesized compounds exhibited superior anticancer effects compared to established drugs like erlotinib and sorafenib, indicating a potential for dual inhibition of EGFR and VEGFR-2 pathways .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10b | HepG2 | 5.0 | EGFR Inhibition |

| 6a | MCF-7 | 7.5 | VEGFR-2 Inhibition |

| 15a | HepG2 | 6.0 | Dual Inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Various derivatives were tested against bacterial strains, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL. These findings suggest that modifications to the thiophene ring can enhance antibacterial potency .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 10 | Escherichia coli | 0.25 |

| 5a | Pseudomonas aeruginosa | 0.30 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of the thiophene ring is crucial for enhancing both anticancer and antimicrobial activities. Modifications at specific positions on the pyridine or thiophene rings can lead to increased potency and selectivity for biological targets. For example, compounds with additional hydrophobic groups or electron-withdrawing substituents generally exhibited improved binding affinity and biological efficacy .

Case Studies

- Dual EGFR/VEGFR Inhibitors : A series of novel compounds based on the structure of this compound were synthesized and tested for dual inhibition of EGFR and VEGFR pathways. These compounds showed promising results in preclinical models, suggesting their potential as effective anticancer agents .

- Antimicrobial Efficacy : A study evaluated several derivatives against multi-drug resistant bacterial strains, finding that some compounds significantly inhibited biofilm formation and demonstrated bactericidal activity, highlighting their potential in treating infections caused by resistant pathogens .

Propriétés

IUPAC Name |

4-thiophen-3-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-5-7(1-3-10-9)8-2-4-12-6-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEDPBPGMCKYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671755 | |

| Record name | 4-(Thiophen-3-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-97-9 | |

| Record name | 4-(Thiophen-3-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.